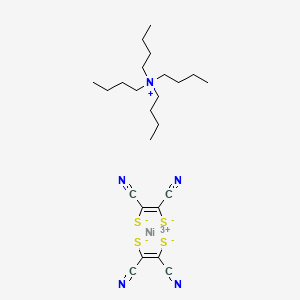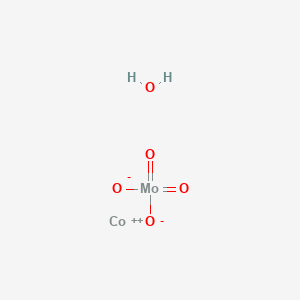
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxycholesterol derivatives, such as 24(Rs)-hydroxycholesterol, involves complex chemical processes. For example, a strategy developed for the synthesis of 24-(R)-hydroxycholesterol, a closely related compound, starting from 24-dehydrocholesterol, achieved a high diastereomer ratio and overall yield through a seven-step process. This synthesis featured photocatalytic oxidation as a key step, highlighting the intricate methods required to produce such compounds (Zhao et al., 2023).
Molecular Structure Analysis
The molecular structure of hydroxycholesterol derivatives is characterized by specific hydroxyl groups and deuterium atoms in its steroid backbone, which significantly influence its biological and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to assign the absolute configuration and detailed structural information of these compounds (Seo et al., 1986).
Chemical Reactions and Properties
The chemical properties of 24(Rs)-hydroxycholesterol derivatives include their reactivity and interactions with other chemical entities. For instance, the compound's ability to participate in enzymatic reactions, such as those catalyzed by cholesterol 7alpha-hydroxylase (CYP7A), demonstrates its reactive nature and potential role in biological processes like bile acid biosynthesis (Norlin et al., 2000).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
24S-hydroxycholesterol has been found to play a significant role in Alzheimer's disease (AD). A study showed that levels of 24S-hydroxycholesterol were decreased in brain samples from AD patients, suggesting its potential as a biomarker for the disease (Heverin et al., 2004).
Lipoprotein Distribution and Biological Variation
Research into the distribution of esterified and unesterified oxysterols, including 24S-hydroxycholesterol, in lipoprotein subfractions of healthy volunteers, has been conducted. This study also explored the influence of various factors like daytime, food intake, and menstrual cycle on oxysterol concentrations (Burkard et al., 2007).
Quantification in Plasma and Cerebrospinal Fluid
A highly sensitive assay for quantifying 24(S)-hydroxycholesterol in human plasma and cerebrospinal fluid (CSF) has been developed. This method can support clinical trials where 24(S)-hydroxycholesterol is used as a pharmacodynamic biomarker (Sidhu et al., 2015).
Nuclear Receptor Ligands and Metabolism
Studies have detailed the methods for extracting and quantitating oxysterols, including 24(S)-hydroxycholesterol, from biological samples. These oxysterols serve as ligands for liver X receptors, which are crucial for cholesterol homeostasis (Magomedova & Cummins, 2019); (Gage & Pineda-Torra, 2019).
Amyotrophic Lateral Sclerosis (ALS) Pathogenesis
Research suggests that 25-hydroxycholesterol, closely related to 24-hydroxycholesterol, could be actively involved in the pathogenesis of ALS, mostly in the early symptomatic disease stage, by mediating neuronal apoptosis (Kim et al., 2017).
Cholesterol Metabolism in Neurodegenerative Diseases
Oxysterols like 24S-hydroxycholesterol have been studied in relation to their potential role in neurodegenerative diseases. They may regulate key enzymes in the brain and influence the generation of beta-amyloid peptides, suggesting a link to conditions such as Alzheimer's disease (Björkhem et al., 2009).
Cholesterol Metabolism in Various Cell Types
A study examined the metabolism of hydroxycholesterols in rat glial cells and neurons, providing insights into cholesterol homeostasis in the brain (Zhang et al., 1997).
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-LAIQKCHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)

